molecular formula C15H16N2O2S B10809062 4-methoxy-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide

4-methoxy-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide

Cat. No.: B10809062
M. Wt: 288.4 g/mol
InChI Key: AOZADGCVPIOPEO-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It features a methoxy group attached to the benzene ring and a pyridinylsulfanyl group linked through an ethyl chain to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 2-(pyridin-2-ylsulfanyl)ethylamine.

    Amide Formation: The carboxylic acid group of 4-methoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This activated intermediate then reacts with 2-(pyridin-2-ylsulfanyl)ethylamine to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridinylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The pyridinylsulfanyl group can interact with metal ions, making it a potential ligand for metal-based drugs. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(2-pyridinyl)benzamide: Similar structure but lacks the sulfanyl group.

    4-methoxy-N-(4-pyridinyl)benzamide: Similar structure with the pyridinyl group in a different position.

    4-methoxy-N-(2-pyridinylmethyl)benzamide: Similar structure with a methylene bridge instead of an ethyl chain.

Uniqueness

4-methoxy-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide is unique due to the presence of the pyridinylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with metal ions and biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-(2-pyridin-2-ylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-19-13-7-5-12(6-8-13)15(18)17-10-11-20-14-4-2-3-9-16-14/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZADGCVPIOPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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